REACTION_SMILES
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[CH3:26][C:27]#[N:28].[CH3:32][c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[NH2:29][OH:30].[O:1]=[C:2]1[O:3][C:4](=[O:25])[CH:5]([O:16][C:17]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)=[O:24])[CH:6]1[O:7][C:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15].[OH2:31]>>[O:1]=[C:2]1[CH:6]([O:7][C:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[O:15])[CH:5]([O:16][C:17]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)=[O:24])[C:4](=[O:3])[N:29]1[OH:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC1C(=O)OC(=O)C1OC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=C(OC1C(=O)N(O)C(=O)C1OC(=O)c1ccccc1)c1ccccc1
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Type
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product
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Smiles
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O=C(OC1C(=O)N(O)C(=O)C1OC(=O)c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |